3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride

Drug Metabolism Aldehyde Oxidase Enzyme Kinetics

3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride (CAS 1820735-85-0) is a substituted aromatic aldehyde supplied as a hydrochloride salt, with molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol. It is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, owing to its dual aldehyde and aminomethyl functional groups and the presence of a 4-methoxy substituent that modulates ring electronics.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 1820735-85-0
Cat. No. B1382170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride
CAS1820735-85-0
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CN.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10;/h2-4,6H,5,10H2,1H3;1H
InChIKeyGVMUMDGSLYWMGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Aminomethyl)-4-methoxybenzaldehyde Hydrochloride (CAS 1820735-85-0) Sourcing Guide: Technical Baseline & Procurement Considerations


3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride (CAS 1820735-85-0) is a substituted aromatic aldehyde supplied as a hydrochloride salt, with molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . It is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, owing to its dual aldehyde and aminomethyl functional groups and the presence of a 4-methoxy substituent that modulates ring electronics . The hydrochloride salt form is specifically chosen to enhance aqueous solubility and solid-state stability compared to its free base counterpart . This compound belongs to a class of aminomethyl-substituted benzaldehydes; however, its precise substitution pattern—a 3-aminomethyl group combined with a 4-methoxy group on the benzaldehyde core—creates a distinct chemotype whose reactivity and potential biological interactions differ from other positional isomers and analogs.

Procurement Risk Alert: Why 3-(Aminomethyl)-4-methoxybenzaldehyde HCl Cannot Be Substituted by Positional Isomers


Substituting this compound with a generic 'aminomethyl-benzaldehyde' derivative introduces significant risk of experimental failure due to profound differences in molecular recognition, reactivity, and physicochemical properties. For instance, 4-(aminomethyl)benzaldehyde hydrochloride (CAS 1803571-99-4) lacks the 4-methoxy group entirely, while 5-(aminomethyl)-2-methoxybenzaldehyde (CAS 854627-96-6) relocates both the aminomethyl and methoxy groups, altering the spatial presentation of key functional groups . Even the closest positional isomer, the target compound's own free base 3-(aminomethyl)-4-methoxybenzaldehyde (CAS 400756-57-2), exhibits different solubility and stability profiles that can affect reaction yields and biological assay reproducibility . This guide therefore establishes the quantifiable basis for selecting the specific hydrochloride salt with its unique substitution pattern over these common alternatives.

Quantitative Differentiation Guide: 3-(Aminomethyl)-4-methoxybenzaldehyde HCl vs. Closest Analogs


Substrate Preference for Aldehyde Oxidase: 3-Methoxybenzaldehydes Exhibit Higher Vmax than 3-Hydroxy Analogs

In a class-level enzyme kinetics study using guinea pig liver aldehyde oxidase, compounds bearing a 3-methoxy substituent on the benzaldehyde ring demonstrated relatively high maximum reaction velocities (Vmax), in contrast to 3-hydroxy-substituted analogs which exhibited minimal Vmax values or no detectable reaction [1]. This finding suggests that the 4-methoxy-3-aminomethyl substitution pattern of the target compound may confer distinct metabolic oxidation rates compared to hydroxy-substituted analogs, which is relevant in assessing its behavior as a substrate for molybdenum hydroxylases.

Drug Metabolism Aldehyde Oxidase Enzyme Kinetics Metabolic Stability

Enhanced Aqueous Solubility via Hydrochloride Salt Form Relative to Free Base

3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride (MW 201.65) is characterized as a water-soluble crystalline powder, whereas its free base counterpart 3-(aminomethyl)-4-methoxybenzaldehyde (MW 165.19) has no reported aqueous solubility specification and is primarily described for organic synthesis applications . The hydrochloride salt formation is explicitly employed to enhance solubility and stability for biological assay conditions . This salt vs. free base distinction directly impacts buffer compatibility in biochemical and cell-based screens.

Solubility Enhancement Salt Selection Formulation Bioassay Compatibility

Supplier-Certified Purity Thresholds (97–98%) Enable Direct Use Without Further Purification

Multiple independent suppliers offer 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride at certified purity levels of 97% (Leyan, CheMenu) to ≥98% (MolCore, NLT 98%) . In contrast, closely related analogs such as 4-(aminomethyl)benzaldehyde hydrochloride (CAS 1803571-99-4) are sometimes offered at lower purity (e.g., 90%) , potentially requiring additional purification steps before use. The availability of high-purity product from multiple sources enables researchers to assess lot-to-lot consistency and select suppliers based on validated analytical data (e.g., NMR, HPLC).

Purity Specification Quality Control Reproducibility Procurement

Differentiation from Unsubstituted Aminomethyl-Benzaldehyde via Molecular Weight and Hydrogen Bond Capacity

The presence of a 4-methoxy substituent on 3-(aminomethyl)-4-methoxybenzaldehyde hydrochloride increases its molecular weight to 201.65 g/mol and its hydrogen bond acceptor count to 3, compared to 171.62 g/mol and only 2 H-bond acceptors for the unsubstituted 3-(aminomethyl)benzaldehyde hydrochloride (CAS 2253629-92-2) [1]. This difference of 30 mass units and an additional H-bond acceptor site (the methoxy oxygen) can be exploited analytically for identity confirmation via LC-MS and may alter binding interactions in target-based assays, providing a clear procurement specification checkpoint.

Structural Differentiation Physicochemical Properties Molecular Recognition Procurement Verification

Optimal Application Scenarios for 3-(Aminomethyl)-4-methoxybenzaldehyde HCl Based on Differentiated Properties


Medicinal Chemistry SAR Campaigns Requiring Distinct 3,4-Disubstituted Benzaldehyde Chemotype

For structure–activity relationship (SAR) studies where both the 3-aminomethyl (for amine-based derivatization or receptor interaction) and the 4-methoxy group (for electronic modulation and potential hydrogen bonding) are required, this compound offers a unique chemotype not achievable with simple aminomethyl-benzaldehyde analogs . The 97–98% purity from multiple suppliers supports reliable SAR data generation without confounding impurities.

Aqueous Biological Assays Requiring Salt-Form Solubility Without Co-Solvents

In biochemical screens, cell-based assays, or enzyme inhibition studies where DMSO or other organic solvents must be minimized to avoid cellular toxicity or enzyme denaturation, the water-soluble hydrochloride salt is preferred over the free base or less-soluble positional isomers . This property directly addresses solubility-related false negatives in high-throughput screening.

Aldehyde Oxidase Metabolism Studies Using Methoxy-Substituted Benzaldehyde Substrates

In drug metabolism research focused on aldehyde oxidase (AOX)-mediated oxidation of aromatic aldehydes, this compound belongs to the 3-methoxybenzaldehyde subclass, which has been shown in class-level studies to be efficiently turned over by AOX (high relative Vmax) compared to 3-hydroxy analogs [1]. It can serve as a probe substrate for comparative AOX activity assays.

Chemical Process Development Requiring Verified High-Purity Building Blocks

In multi-step synthetic route development where intermediate purity directly impacts downstream yield and impurity profiles, the availability of this compound at ≥97% purity (with supplier QC documentation including NMR/HPLC) reduces the need for pre-reaction purification, streamlines process development workflows, and supports regulatory documentation for impurity control strategies .

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